molecular formula C6H8O3 B1329276 5-Acetyloxolan-2-one CAS No. 29393-32-6

5-Acetyloxolan-2-one

Cat. No.: B1329276
CAS No.: 29393-32-6
M. Wt: 128.13 g/mol
InChI Key: AHLDCEZSQNGEFT-UHFFFAOYSA-N
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Description

5-Acetyloxolan-2-one, also known as 2-Acetylbutyrolactone, is an organic compound with the molecular formula C6H8O3. It is a colorless liquid with a characteristic ester-like odor. This compound is known for its applications in various chemical reactions and industrial processes[1][2].

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Acetyloxolan-2-one can be synthesized through several methods:

    Acid-Catalyzed Esterification: This method involves the reaction of acetyl chloride with gamma-butyrolactone in the presence of an acid catalyst. The reaction is typically carried out in an anhydrous environment to prevent hydrolysis[][2].

    Ketone-Alcohol Condensation: Another method involves the condensation of acetylacetone with butanol under acidic conditions. This reaction proceeds through the formation of a hydroxyl group and a carbonyl group, which then undergoes cyclization to form the lactone[][2].

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process[1][2].

Chemical Reactions Analysis

Types of Reactions

5-Acetyloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used[][2].

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of diols[][2].

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives[][2].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[][2].

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used[][2].

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions[][2].

Major Products

    Oxidation: Carboxylic acids and ketones[][2].

    Reduction: Diols[][2].

    Substitution: Various substituted lactones[][2].

Scientific Research Applications

5-Acetyloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products[][2].

    Biology: This compound is used in the study of enzyme-catalyzed reactions and metabolic pathways[][2].

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals[][2].

Mechanism of Action

The mechanism of action of 5-Acetyloxolan-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function[][2].

    Pathways: It can participate in metabolic pathways, leading to the formation of various metabolites and intermediates[][2].

Comparison with Similar Compounds

5-Acetyloxolan-2-one can be compared with other similar compounds such as:

    2-Acetylbutyrolactone: Similar in structure but with different reactivity and applications[][2].

    Gamma-Butyrolactone: A precursor in the synthesis of this compound, with distinct chemical properties[][2].

    Alpha-Acetobutyrolactone: Another related compound with unique applications in organic synthesis[][2].

These comparisons highlight the uniqueness of this compound in terms of its reactivity, applications, and chemical properties.

Biological Activity

5-Acetyloxolan-2-one, also known as 2-acetyl-2H-pyran-4(3H)-one, is a five-membered lactone that has garnered attention due to its diverse biological activities. This compound is structurally related to other lactones, particularly γ-butyrolactones, which are known for their pharmacological properties. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications in medicinal chemistry.

Structural Characteristics

This compound features a lactone ring with an acetyl group at the second position. The presence of this functional group is crucial as it influences the compound's reactivity and biological interactions. The structural formula can be represented as follows:

C6H8O2\text{C}_6\text{H}_8\text{O}_2

This structure allows for various interactions with biological macromolecules, which can lead to different pharmacological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by researchers analyzing a series of lactones found that this compound showed considerable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation.

Antioxidant Activity

The antioxidant properties of this compound have also been explored. A study measuring its ability to scavenge free radicals indicated that it possesses a moderate antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • In Vivo Studies : A recent study tested the anti-inflammatory effects of this compound in a mouse model of arthritis. Mice treated with the compound showed reduced swelling and joint damage compared to controls, indicating its potential as an anti-arthritic agent.
  • Cell Line Studies : In human cell lines, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests its potential application in cancer therapy.
  • Bioassay Data : Analysis from PubChem bioassays indicates that this compound demonstrates activity against multiple protein targets, suggesting its versatility as a pharmacological agent. The compound was found to be active in over 50% of tested assays related to cellular growth and apoptosis.

Properties

IUPAC Name

5-acetyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLDCEZSQNGEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951927
Record name 5-Acetyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29393-32-6
Record name Solerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29393-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Acetyldihydrofuran-2(3H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029393326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Acetyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00951927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyldihydrofuran-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.080
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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